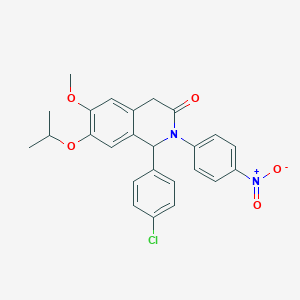

1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one

Description

This compound is a substituted isoquinolin-3(4H)-one derivative featuring a 4-chlorophenyl group at position 1, a 4-nitrophenyl group at position 2, and methoxy/isopropoxy substituents at positions 6 and 7. Its structural complexity arises from the fused isoquinoline core and electron-withdrawing groups (e.g., nitro, chloro), which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICGSIQQNLMAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one is a complex organic compound belonging to the isoquinolinone family. Its unique structural features, including the presence of various functional groups, suggest potential biological activities that warrant detailed exploration. This article summarizes the biological activity of this compound based on recent research findings, highlighting its pharmacological properties and potential therapeutic applications.

Structural Features

The compound consists of a dihydroisoquinoline core with several substituents:

- 4-Chlorophenyl group : Known for enhancing biological activity.

- Isopropoxy group : Imparts lipophilicity, potentially aiding in membrane permeability.

- Methoxy group : Often associated with increased biological activity due to electron-donating properties.

- 4-Nitrophenyl group : May contribute to various interactions with biological targets.

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a wide range of pharmacological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.

- Antimicrobial Properties : Isoquinoline derivatives are noted for their effectiveness against various bacterial strains.

- Enzyme Inhibition : Potential as acetylcholinesterase and urease inhibitors has been documented.

The biological activity of 1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one likely involves interactions with specific enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one exhibit significant antitumor properties. For instance, isoquinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related compounds against bacteria such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The structure-activity relationship suggests that the presence of nitro and chlorophenyl groups enhances this activity.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. In vitro assays revealed that it exhibits competitive inhibition characteristics with IC50 values comparable to established inhibitors. Additionally, it showed promising urease inhibitory activity, which could be beneficial in treating conditions like urease-related infections.

Data Table

Case Studies

- Antitumor Efficacy : A study investigated the effects of isoquinoline derivatives on human cancer cell lines and found that they significantly reduced cell viability through apoptosis induction mechanisms.

- Antimicrobial Screening : Another study assessed the antimicrobial properties against multiple bacterial strains, confirming the effectiveness of compounds with similar structures in inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analog

Compound: (S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,2-dihydroisoquinolin-3(4H)-one (NVP-CGM097) PDB Entry: 4T4

Key Differences and Implications

In contrast, NVP-CGM097’s methylamino-cyclohexyl-piperazinyl group enables hydrophobic interactions and hydrogen bonding via the piperazine ring, critical for its high-affinity binding to MDM2 .

Solubility and Bioavailability :

- The nitro group in the target compound may reduce aqueous solubility compared to NVP-CGM097, which benefits from the polar piperazine moiety. This could limit the target compound’s pharmacokinetic profile in vivo.

Metabolic Stability :

- Nitro groups are prone to metabolic reduction, which could lead to reactive intermediates or rapid clearance. NVP-CGM097’s piperazine ring, however, is metabolically stable, contributing to its longer half-life in biological systems .

Research Findings and Data

Structural Analysis

Both compounds require advanced crystallographic techniques (e.g., SHELX programs) for structural determination due to their complexity . The nitro group in the target compound may induce planarity in the isoquinoline core, whereas NVP-CGM097’s bulky substituent introduces conformational flexibility, as observed in its PDB structure (4T4) .

Pharmacological Potential

- NVP-CGM097: Demonstrated nanomolar inhibition of MDM2-p53 interactions, with in vivo efficacy in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.